Boc-Asp(OtBu)(OtBu)-Pro-OH
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Overview
Description
Boc-Asp(OtBu)(OtBu)-Pro-OH is a derivative of aspartic acid, a common amino acid. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The presence of tert-butyl (OtBu) groups helps in stabilizing the molecule, making it a valuable intermediate in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp(OtBu)(OtBu)-Pro-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The carboxyl groups are then protected with tert-butyl (OtBu) groups. The final step involves coupling the protected aspartic acid with proline (Pro-OH) under specific reaction conditions, often using coupling agents like 1-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-Asp(OtBu)(OtBu)-Pro-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Boc and OtBu groups under acidic conditions, such as trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents like HATU or DIC.
Hydrolysis: Cleavage of ester bonds under basic or acidic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc and OtBu groups.
Coupling: HATU or DIC in the presence of DIPEA.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Deprotected Aspartic Acid: After removal of Boc and OtBu groups.
Peptide Chains: Formed through coupling reactions with other amino acids or peptides.
Scientific Research Applications
Boc-Asp(OtBu)(OtBu)-Pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: Used in the production of bioactive peptides and other biologically relevant compounds.
Mechanism of Action
The mechanism of action of Boc-Asp(OtBu)(OtBu)-Pro-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The protective groups (Boc and OtBu) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The compound’s stability and reactivity make it an essential intermediate in the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Boc-Asp(OtBu)-OH: A similar compound with only one OtBu group.
Fmoc-Asp(OtBu)-OH: Another derivative of aspartic acid with a different protective group (Fmoc).
Z-Asp(OtBu)-OH: Uses a benzyloxycarbonyl (Z) group for protection.
Uniqueness
Boc-Asp(OtBu)(OtBu)-Pro-OH is unique due to the presence of two OtBu groups, which provide enhanced stability and protection during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins, where selective protection and deprotection are crucial .
Properties
CAS No. |
1203578-10-2 |
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Molecular Formula |
C18H30N2O7 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H30N2O7/c1-17(2,3)26-13(21)10-11(19-16(25)27-18(4,5)6)14(22)20-9-7-8-12(20)15(23)24/h11-12H,7-10H2,1-6H3,(H,19,25)(H,23,24)/t11-,12-/m0/s1 |
InChI Key |
VJWNFSDAMAHKFQ-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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